

An In-depth Technical Guide to **a-Tosyl-(4-fluorobenzyl) isocyanide**

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Compound of Interest

Compound Name: *a-Tosyl-(4-fluorobenzyl)*
isocyanide

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This technical guide provides a comprehensive overview of **a-Tosyl-(4-fluorobenzyl) isocyanide**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical identity, properties, and synthesis.

Nomenclature and Identification

IUPAC Name: 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene[1]

Synonyms:

- **a-Tosyl-(4-fluorobenzyl) isocyanide**[1]
- alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile[1]
- 1-fluoro-4-(isocyano(tosyl)methyl)benzene[1]
- 1-[(4-fluorophenyl)-isocyano-methyl]sulfonyl-4-methyl-benzene[1]
- Benzene, 1-fluoro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-[1]

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of **α -Tosyl-(4-fluorobenzyl) isocyanide**. This data is crucial for its handling, application in reactions, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ FNO ₂ S	PubChem[1]
Molecular Weight	289.3 g/mol	PubChem[1]
CAS Number	165806-95-1	PubChem[1]
Appearance	Not explicitly stated, though related compounds are solids.	
Solubility	Expected to have limited water solubility due to its aromatic nature, with better solubility in organic solvents.	Inferred from related compounds[2]

Experimental Protocols

While specific experimental protocols for the application of **α -Tosyl-(4-fluorobenzyl) isocyanide** in complex syntheses are proprietary or published in specialized literature, a general synthetic route for a related compound, α -Tosyl-(2,4-difluorobenzyl)isocyanide, provides insight into its preparation. The synthesis typically involves the dehydration of the corresponding formamide precursor.

General Synthesis of α -Tosyl-benzyl isocyanides:

A common method for the synthesis of this class of compounds is the dehydration of N-formyl precursors. A representative two-step procedure for a similar compound is as follows:

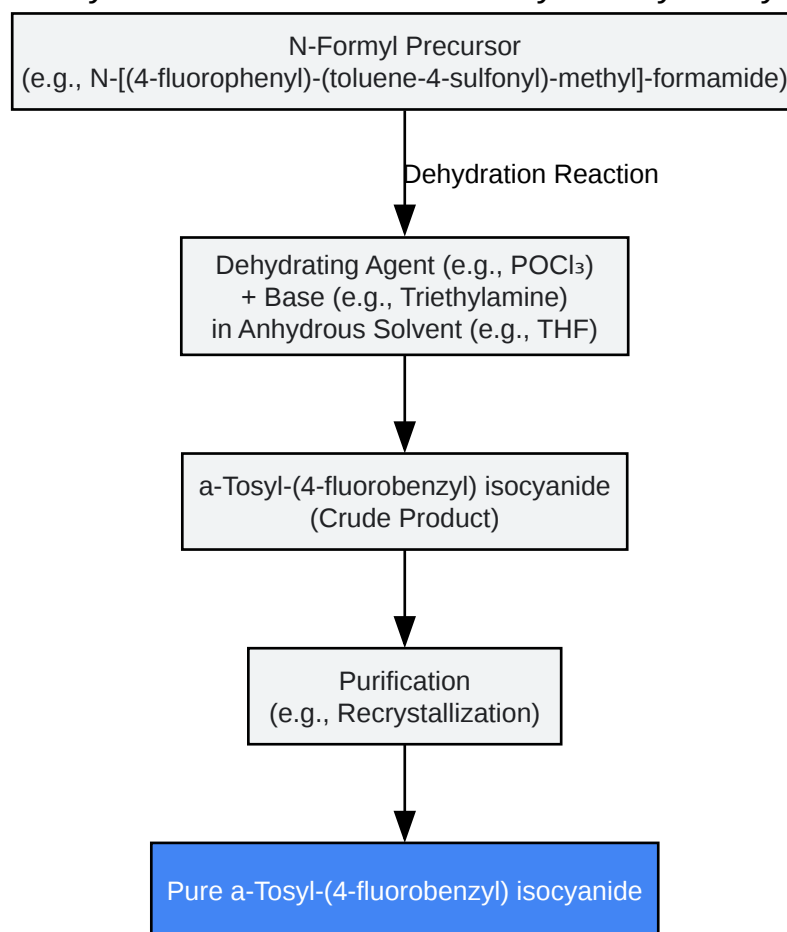
- **Reaction Setup:** The N-[(2,4-difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- **Dehydration:** Phosphorus oxychloride (POCl₃) is added to the solution and stirred. Subsequently, a base, typically triethylamine, is added dropwise while cooling the reaction mixture in an ice bath. The reaction is then allowed to proceed at room temperature.

- **Workup and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield the final isocyanide.[3]

Logical Relationship of Synthesis

The synthesis of **α -Tosyl-(4-fluorobenzyl) isocyanide** follows a logical progression from a formamide precursor to the final isocyanide product through a dehydration reaction. This workflow is a standard and efficient method for the preparation of isocyanides.

General Synthetic Workflow for α -Tosyl-benzyl isocyanides



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Caption: Synthetic workflow for α -Tosyl-benzyl isocyanides.

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References

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